4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride
Description
4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride (CAS: 873537-35-0, MFCD17014472) is a piperidine derivative featuring a carboxamide group at the 1-position and a dimethylamino substituent at the 4-amino position. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The compound is synthesized with a purity of 95%, as reported by Combi-Blocks (HA-6879) . Piperidine-based compounds are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
4-amino-N,N-dimethylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)11-5-3-7(9)4-6-11;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTDVVSMHJWWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-35-0 | |
| Record name | 1-Piperidinecarboxamide, 4-amino-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873537-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride typically involves the reaction of 4-aminopiperidine with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
DMPC serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of pharmacophores, leading to the development of new drugs targeting diverse biological pathways.
Key Applications :
- Anticancer Agents : Research indicates that DMPC and its derivatives can inhibit critical signaling pathways involved in cancer cell proliferation, particularly through modulation of the Akt pathway .
- Neurological Disorders : The compound shows promise in treating conditions such as Alzheimer’s disease by modulating acetylcholine receptors, which are pivotal in neurotransmission .
Biological Studies
DMPC is utilized in biological research to investigate cellular processes and signaling mechanisms. Its ability to interact with specific receptors makes it a valuable tool for studying:
- Cellular Signaling Pathways : It influences pathways related to cell survival and apoptosis, making it relevant in cancer research .
- Neurotransmission Studies : By affecting acetylcholine receptor activity, DMPC aids in understanding neurotransmitter dynamics and their implications in neurodegenerative diseases .
Inhibition of Tumor Growth
In vivo studies have demonstrated that DMPC-related compounds effectively inhibit tumor growth in human xenograft models. These studies highlight the compound's selective action on the Akt signaling pathway, leading to reduced tumor proliferation and enhanced apoptosis markers such as caspase activation .
Cellular Assays
In cellular assays, DMPC has shown significant inhibition of Akt activity, correlating with decreased cell viability. This was evidenced by experiments where treated cells exhibited increased markers for apoptosis, indicating the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations:
Backbone Variations: The target compound’s piperidine ring provides rigidity compared to linear analogs like 3-Amino-N,N-dimethylpropanamide. This rigidity may influence binding affinity in receptor-ligand interactions.
Functional Group Modifications: The hydrochloride salt in the target and QY-2620 enhances aqueous solubility compared to free bases. Compounds like Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride incorporate ester groups, which may serve as prodrugs in medicinal chemistry .
Substituent Effects: The dimethylamino group in the target compound increases lipophilicity relative to hydroxyl- or ester-containing analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride) . The absence of aromatic rings in the target differentiates it from hazardous benzidine derivatives (e.g., o-Dianisidine dihydrochloride), suggesting a safer profile .
Biological Activity
4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride (CAS: 412356-47-9) is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential therapeutic effects, especially concerning its interaction with various biological targets, including receptors and enzymes.
- Molecular Formula : C8H17N3O
- Molecular Weight : 171.24 g/mol
- IUPAC Name : 4-amino-N,N-dimethylpiperidine-1-carboxamide
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter signaling pathways, particularly those involving acetylcholine. The compound is known to interact with acetylcholine receptors, potentially enhancing cholinergic signaling, which is crucial for various physiological processes including memory and learning.
Biological Activity Overview
The compound has shown promise in several areas of biological research:
-
Neuropharmacology :
- It has been studied for its potential as a cognitive enhancer by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
-
Cancer Research :
- Recent studies have suggested that piperidine derivatives can exhibit anticancer properties. For example, compounds similar to 4-Amino-N,N-dimethylpiperidine-1-carboxamide have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study focused on neuroprotection, researchers evaluated the effects of piperidine derivatives on neuronal cell viability under oxidative stress conditions. The results indicated that compounds with structural similarities to 4-Amino-N,N-dimethylpiperidine-1-carboxamide exhibited significant protective effects against oxidative damage, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationship (SAR)
The biological efficacy of 4-Amino-N,N-dimethylpiperidine-1-carboxamide can be influenced by its structural features. Modifications in the piperidine ring or the functional groups attached to it can lead to variations in potency and selectivity for different biological targets. For instance, the presence of the amino group at position 4 is crucial for enhancing interactions with acetylcholine receptors .
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 4-Amino-N,N-dimethylpiperidine-1-carboxamide hydrochloride?
- Methodology : The compound can be synthesized via multi-step reactions involving Mannich reactions or condensation of aryl amines with carboxamide precursors. For example, analogous piperidine carboxamides are synthesized using acetophenone derivatives and amines under acidic conditions, followed by hydrochlorination . Key steps include:
- Formation of the piperidine core via cyclization.
- Introduction of the dimethylcarboxamide group through nucleophilic substitution.
- Final purification via recrystallization in ethanol/HCl to isolate the hydrochloride salt.
- Critical Parameters : Reaction temperature (typically 60–80°C), stoichiometric control of amine reagents, and pH adjustment during salt formation.
Q. How should researchers characterize the structural and purity profile of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic space groups, unit cell parameters) to confirm molecular geometry .
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., dimethylamino and carboxamide groups).
- HPLC-MS : Assess purity (>95%) and detect impurities from incomplete reactions .
Q. What are the critical storage conditions to ensure compound stability?
- Stability Factors :
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition of the carboxamide group.
- Incompatible Materials : Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction energetics .
- Apply machine learning to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, catalyst loading) .
- Case Study : ICReDD’s reaction path search methods reduced synthesis time for similar piperidine derivatives by 40% through computational-experimental feedback loops .
Q. How to resolve discrepancies in pharmacological data related to its mechanism of action?
- Strategies :
- Receptor Binding Assays : Screen against targets like serotonin or dopamine receptors using radioligand displacement studies (e.g., IC values) .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity measurements .
Q. What experimental designs address the lack of ecotoxicological data for this compound?
- Proposed Methods :
- Acute Toxicity Tests : Use Daphnia magna or algae growth inhibition assays to estimate EC values .
- Bioaccumulation Studies : Measure log (octanol-water partition coefficient) to predict environmental persistence .
- Limitations : Current SDS data lack ecotoxicity classifications, necessitating tiered testing under OECD guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
